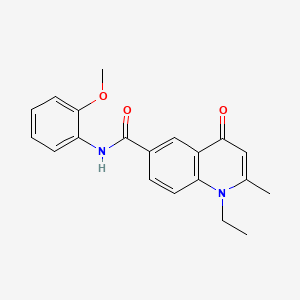![molecular formula C22H17BrN2O3S B6112070 N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B6112070.png)
N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, also known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BNPP belongs to the class of thioacetamide derivatives and has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory and anti-viral properties.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been extensively studied for its potential applications as a drug candidate. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been found to have anti-viral activity against the hepatitis C virus.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is not fully understood. However, it has been proposed that N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. The anti-viral activity of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is believed to be due to its ability to inhibit the NS3/4A protease of the hepatitis C virus.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. Additionally, N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been found to inhibit the replication of the hepatitis C virus and reduce viral load in infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to exhibit a wide range of biological activities, making it a versatile compound for drug discovery research. However, the limitations of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. One area of interest is the development of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide needs to be further elucidated to fully understand its potential therapeutic applications. Further research is also needed to investigate the safety and toxicity of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide in animal models. Overall, N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has significant potential as a drug candidate, and further research is needed to fully explore its therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide involves the reaction of 4-bromobenzaldehyde with 1-naphthylacetic acid to form 4-bromo-1-(1-naphthyl)but-3-en-2-one. This intermediate compound is then reacted with thioacetamide to produce N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. The synthesis of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been optimized by various researchers, and different methods have been proposed for the efficient production of this compound.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3S/c23-15-8-10-16(11-9-15)24-20(26)13-29-19-12-21(27)25(22(19)28)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19H,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZQSULLWNSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B6111991.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6111997.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B6112002.png)

![5-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6112016.png)
![4-{6-[4-(2-furoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112024.png)
![4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6112028.png)
![1-(4-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6112044.png)

![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B6112058.png)
![2,6-di-tert-butyl-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6112076.png)
![N-(2-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6112079.png)
![5-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6112085.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6112091.png)